

Technical Guide: Solubility Profile of Methyl 12-aminododecanoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 12-aminododecanoate hydrochloride

Cat. No.: B016019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Methyl 12-aminododecanoate hydrochloride** in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively.

Core Compound Information

Methyl 12-aminododecanoate hydrochloride is a chemical compound often used in organic synthesis.^[1] Its structure, comprising a long alkyl chain with a terminal amino group and a methyl ester, gives it amphiphilic properties that influence its solubility. The hydrochloride salt form generally enhances its solubility in polar solvents.

Solubility Data

While precise quantitative solubility data for **Methyl 12-aminododecanoate hydrochloride** is not readily available in public literature, qualitative assessments have been reported across various sources. The following table summarizes the known solubility characteristics of the compound.

Solvent	Solubility	Notes
Water	Soluble[1][2][3][4]	The hydrochloride salt form contributes to its solubility in aqueous solutions.
Methanol	Soluble[1][2], Slightly Soluble[5]	Some sources indicate slight solubility, suggesting it may be concentration-dependent.
Hot Methanol	Soluble[3][6]	Elevated temperatures appear to improve solubility in methanol.
Tetrahydrofuran (THF)	Soluble[1][2]	
Dimethylformamide (DMF)	Soluble[3][6]	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[5]	

Note: The qualitative descriptors are based on available chemical supplier information and may vary depending on the specific experimental conditions such as temperature, purity of the compound, and solvent grade. For precise applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

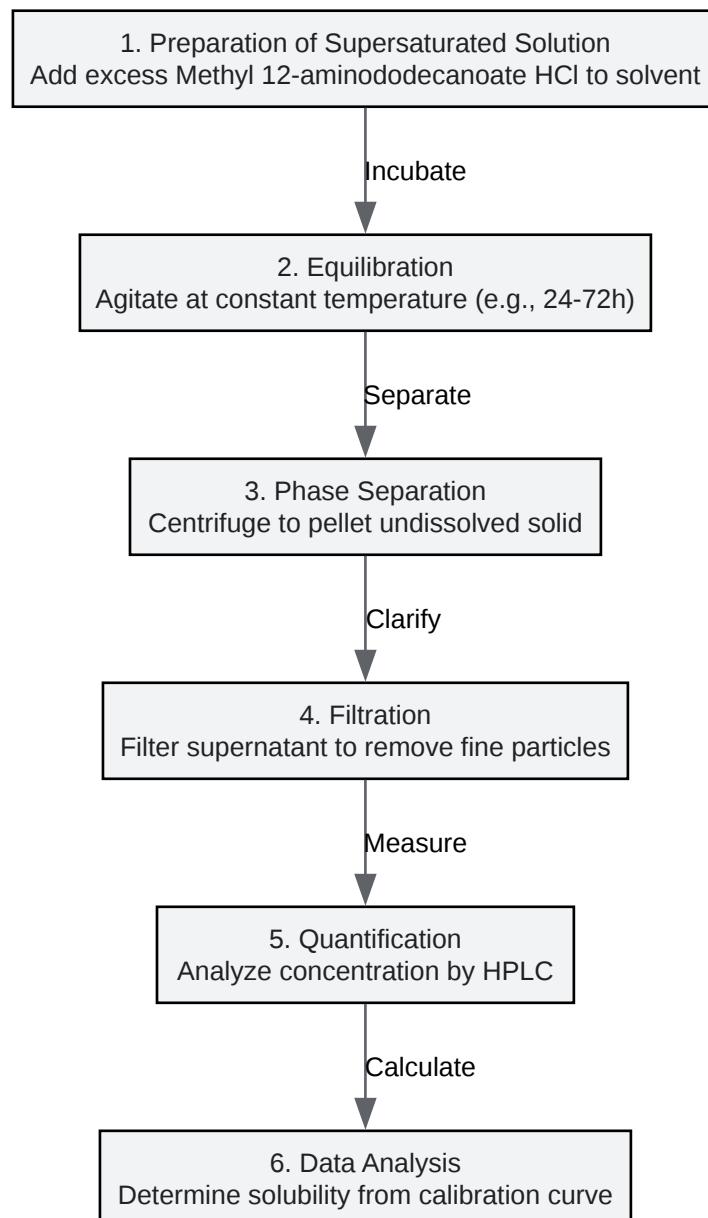
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of **Methyl 12-aminododecanoate hydrochloride**, adapted from established protocols for amine salts.

1. Materials and Equipment:

- **Methyl 12-aminododecanoate hydrochloride** (solid)
- Selected solvents (e.g., Water, Methanol, DMSO) of appropriate grade
- Analytical balance

- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes


2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Methyl 12-aminododecanoate hydrochloride** to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

- To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
- Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of **Methyl 12-aminododecanoate hydrochloride** of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
 - Construct a calibration curve from the standard solutions to determine the concentration of the compound in the saturated supernatant.
- Data Reporting:
 - The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Methyl 12-aminododecanoate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]
- 2. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. CAS 4271-86-7: Dodecanoic acid, 12-amino-, methyl ester, h... [cymitquimica.com]
- 5. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT | lookchem [lookchem.com]
- 6. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of Methyl 12-aminododecanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016019#methyl-12-aminododecanoate-hydrochloride-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com